月桂酸

概述

描述

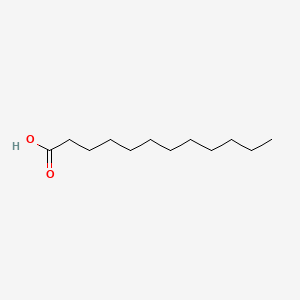

- 月桂酸,也称为十二烷酸,是一种饱和脂肪酸,具有12个碳原子的链。它属于中链脂肪酸。

- 它呈明亮的白色粉末状固体,具有淡淡的类似月桂油或肥皂的气味。

- 月桂酸存在于各种天然来源中,包括椰子油 (45-52%)、棕榈仁油 (44-52%) 和巴沙油 .

科学研究应用

- 在化学中:月桂酸由于其中等链长而成为研究脂肪酸的模型化合物。

- 在生物学中:它具有抗菌特性,被用于护肤品和肥皂。

- 在医学中:月桂酸正在被研究以用于潜在的抗病毒和抗癌作用。

- 在工业中:它被用于化妆品、表面活性剂和食品添加剂。

作用机制

- 月桂酸的作用归因于其破坏微生物细胞膜的能力。

- 它靶向脂质双层,导致膜不稳定和细胞死亡。

- 具体的分子途径因具体应用而异。

生化分析

Biochemical Properties

Lauric acid plays a significant role in various biochemical reactions. It is known for its antimicrobial activity, which is primarily due to its ability to disrupt the lipid membranes of bacteria, fungi, and viruses. Lauric acid interacts with enzymes such as lipases, which hydrolyze it into monolaurin, a compound with potent antimicrobial properties . Additionally, lauric acid can interact with proteins and other biomolecules, influencing their structure and function. For example, it can inhibit the activity of certain enzymes by altering the lipid environment of cell membranes .

Cellular Effects

Lauric acid has diverse effects on different cell types and cellular processes. It has been shown to promote cell differentiation and proliferation at low concentrations, while higher concentrations can induce cell apoptosis and inhibit cell viability . Lauric acid influences cell signaling pathways, such as the NF-κB pathway, and can modulate gene expression related to inflammation and immune response . It also affects cellular metabolism by enhancing mitochondrial biogenesis and improving glucose uptake in insulin-resistant cells .

Molecular Mechanism

At the molecular level, lauric acid exerts its effects through various mechanisms. It can bind to and disrupt the lipid bilayers of cell membranes, leading to increased membrane permeability and cell lysis . Lauric acid also modulates the activity of enzymes involved in lipid metabolism, such as acyl-CoA dehydrogenases, by altering their substrate availability . Furthermore, it can influence gene expression by acting as a ligand for nuclear receptors like PPAR-γ, which regulates genes involved in lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lauric acid can change over time. Lauric acid is relatively stable under standard conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to lauric acid in vitro has been shown to affect cellular function, including changes in cell viability, proliferation, and differentiation . In vivo studies have demonstrated that lauric acid can have lasting effects on metabolic processes and immune responses .

Dosage Effects in Animal Models

The effects of lauric acid vary with different dosages in animal models. Low doses of lauric acid have been found to enhance immune function and reduce inflammation, while high doses can lead to toxic effects such as liver damage and metabolic disturbances . Dose-dependent effects have also been observed in terms of antimicrobial activity, with higher doses being more effective at inhibiting bacterial growth .

Metabolic Pathways

Lauric acid is involved in several metabolic pathways. It is rapidly absorbed and transported to the liver, where it undergoes β-oxidation to produce energy . Lauric acid can also be converted into ketone bodies, which serve as an alternative energy source for extrahepatic tissues . Additionally, lauric acid influences metabolic flux by modulating the activity of enzymes involved in fatty acid synthesis and oxidation .

Transport and Distribution

Lauric acid is transported and distributed within cells and tissues through various mechanisms. It is absorbed directly into the portal vein and transported to the liver without the need for carnitine-assisted transport . Within cells, lauric acid can diffuse across mitochondrial membranes and is rapidly metabolized . It can also interact with transport proteins and binding proteins that facilitate its distribution and localization within different cellular compartments .

Subcellular Localization

Lauric acid’s subcellular localization affects its activity and function. It is primarily localized in the mitochondria, where it undergoes β-oxidation . Lauric acid can also be found in the endoplasmic reticulum and lipid droplets, where it participates in lipid synthesis and storage . Post-translational modifications and targeting signals help direct lauric acid to specific cellular compartments, influencing its metabolic and signaling roles .

准备方法

- 月桂酸可以通过多种途径合成,包括椰子油或棕榈仁油甘油三酯的水解。

- 工业生产方法包括椰子油或棕榈仁油的皂化,然后酸化以得到月桂酸。

化学反应分析

- 月桂酸经历典型的羧酸反应,如酯化、酰胺化和氧化。

- 常见的试剂包括醇类(用于酯化)、氨或胺类(用于酰胺化)和氧化剂(用于氧化)。

- 主要产物包括月桂酸酯、酰胺和氧化衍生物。

相似化合物的比较

- 月桂酸在脂肪酸中是独特的,因为它具有 12 个碳原子的链长。

- 类似的化合物包括十一烷酸和十三烷酸,但它们在链长和性质上有所不同。

生物活性

Lauric acid, a medium-chain fatty acid predominantly found in coconut oil and human breast milk, exhibits a wide range of biological activities that have garnered significant attention in biomedical research. This article explores the antimicrobial, anti-inflammatory, antitumor, and other therapeutic properties of lauric acid, supported by various studies and case analyses.

1. Antimicrobial Activity

Lauric acid has demonstrated potent antimicrobial properties against various pathogens. Notably, it has been shown to inhibit the growth of Clostridium difficile, a major cause of antibiotic-associated diarrhea. In vitro studies revealed that lauric acid exerts its antimicrobial effects through the generation of reactive oxygen species (ROS) and disruption of bacterial cell membranes. It significantly reduced biofilm formation and alleviated symptoms in mouse models of C. difficile infection .

Table 1: Antimicrobial Efficacy of Lauric Acid

| Pathogen | Effectiveness | Mechanism of Action |

|---|---|---|

| Clostridium difficile | Inhibits growth | ROS generation, membrane damage |

| Staphylococcus aureus | Broad-spectrum activity | Disruption of cell membrane integrity |

| Escherichia coli | Effective against strains | Lipid peroxidation and cell lysis |

2. Anti-inflammatory Properties

Lauric acid has been associated with anti-inflammatory effects, particularly in models of metabolic syndrome and cardiovascular diseases. Research indicates that it can reduce inflammation markers and improve lipid profiles by modulating the activity of enzymes involved in lipid metabolism .

In one study, lauric acid administration led to a decrease in pro-inflammatory cytokines and oxidative stress markers in rats subjected to ethanol-induced liver damage. The treatment restored normal liver histology and function, showcasing its potential as a protective agent against liver injury .

3. Antitumor Activity

The antitumor effects of lauric acid have been explored in various cancer cell lines. For instance, studies have shown that lauric acid can induce cytotoxicity in breast cancer (SkBr3) and endometrial cancer (Ishikawa) cells by generating ROS and activating apoptotic pathways. The expression of tumor suppressor genes was notably increased following treatment with lauric acid .

Table 2: Antitumor Effects of Lauric Acid

| Cancer Type | Observed Effect | Mechanism |

|---|---|---|

| Breast Cancer | Cytotoxicity | ROS generation, apoptosis induction |

| Endometrial Cancer | Inhibition of proliferation | Upregulation of p21Cip1/WAF1 |

| Colon Cancer | Reduced cell viability | Downregulation of EGFR signaling |

4. Cardiovascular Health

Lauric acid's role in cardiovascular health is notable due to its ability to influence lipid metabolism positively. It has been shown to lower total cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol concentrations. This dual effect contributes to a better lipid profile and may reduce the risk of coronary artery disease .

5. Case Studies

Several case studies highlight the therapeutic potential of lauric acid:

- Ethanol-Induced Liver Damage : A study involving rats demonstrated that lauric acid significantly reduced liver inflammation and oxidative stress, restoring normal liver function markers .

- Cancer Treatment : In vitro studies indicated that lauric acid could effectively inhibit the growth of various cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment protocols .

属性

IUPAC Name |

dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021590 | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (NTP, 1992), [HSDB] 113 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, we demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. Hexanoic, heptanoic and octanoic acids dose-dependently induced neurite outgrowth of the cells: their maximal effects determined 2 days after addition to the culture medium were more marked than the effect of NGF. PC12 cells exposed to octanoic acid expressed increased levels of the neuronal marker beta-tubulin isotype III. Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. In contrast, the polyunsaturated fatty acid linoleic acid and short-chain fatty acids had only slight or almost no effects on neurite formation in the absence of NGF. The effect of octanoic acid was synergistic with or additive to the effects of NGF and dibutyryl cyclic AMP. Octanoic acid upregulated phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), critical signaling molecules in neuronal differentiation, but not phosphorylation of Akt, a signaling molecule downstream of phosphatidylinositol 3-kinase (PI3K). Moreover, growth of neurites induced by octanoic acid was potently inhibited by treatment of cells with the p38 MAPK inhibitor SB203580 and the ERK kinase inhibitor PD98059 but not inhibited and only slightly inhibited by the JNK inhibitor SP600125 and the PI3K inhibitor wortmannin, respectively. Taken together, our results indicate that MCFAs, including octanoic acid, induced neurite outgrowth of PC12 cells in the absence of NGF and suggest that the activation of p38 MAPK and ERK pathways is involved in this process. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Needles from alcohol, White, crystalline powder | |

CAS No. |

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lauric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lauric acid exert its antimicrobial activity?

A1: Lauric acid exhibits potent antimicrobial activities against a range of microorganisms, including bacteria and fungi. [, ] Its mechanism of action involves disrupting the cell membrane integrity, leading to increased permeability and eventual cell death. [, ] Lauric acid's ability to disrupt biofilms formed by microorganisms like Clostridium difficile further contributes to its antimicrobial efficacy. [] Studies have also shown its efficacy against poultry processing-related microorganisms, particularly when combined with potassium hydroxide. []

Q2: Does lauric acid influence inflammation?

A2: Research suggests that lauric acid possesses anti-inflammatory properties. In mouse models of Clostridium difficile infection, lauric acid pretreatment has been shown to reduce symptoms and the production of pro-inflammatory cytokines. [] This indicates its potential to modulate the inflammatory response during infection.

Q3: How does lauric acid affect lipid profiles and liver health?

A3: Studies on animal models have shown that lauric acid can influence lipid profiles. In high-fat diet-induced hypercholesterolemic mice, a modified virgin coconut oil with reduced lauric acid content improved the plasma lipid profile by increasing high-density lipoprotein (HDL) cholesterol and improving the ratio of total cholesterol to HDL cholesterol. [] Both virgin coconut oil and lauric acid-modified virgin coconut oil, along with medium-chain triglycerides, attenuated hepatic fat accumulation induced by a high-fat diet. [] Another study demonstrated lauric acid's potential in mitigating hepato-metabolic complications associated with non-alcoholic fatty liver disease in rats by modulating serum lipid levels, antioxidant enzyme activity, and inflammatory markers. []

Q4: Can lauric acid be used to control methanogenesis in microbial fuel cells?

A4: Yes, research suggests that lauric acid can be utilized to control methanogenesis in microbial fuel cells (MFCs). [] Pretreating the anaerobic sludge inoculum with lauric acid has been shown to suppress methanogens, enhancing power recovery and coulombic efficiency in MFCs. [] This is attributed to lauric acid's ability to selectively inhibit the growth of methanogens while allowing anodophiles to thrive.

Q5: Can lauric acid be used as a feed additive in broiler chickens?

A5: Studies have investigated the potential of lauric acid as a feed additive to reduce Campylobacter coli in broiler meat. [] Results showed that lauric acid supplementation led to a significant increase in lauric acid concentration in the breast muscle of treated broilers, with variations observed between breeds. [] Importantly, a reduction in Campylobacter coli numbers in the meat of lauric acid-treated broilers was observed, suggesting its potential as a food safety measure. []

Q6: What is the chemical structure and properties of lauric acid?

A6: Lauric acid, systematically known as dodecanoic acid, is a saturated fatty acid with the molecular formula CH3(CH2)10COOH. It has a molecular weight of 200.32 g/mol. [] Structurally, it features a 12-carbon chain terminated by a carboxylic acid group. [] Spectroscopically, lauric acid exhibits characteristic peaks in infrared (IR) spectra, with prominent absorptions observed in the regions associated with C-H stretching (2900-2800 cm-1) and the C=O stretch of the carboxylic acid group (around 1700 cm-1). []

Q7: How is lauric acid metabolized?

A7: Research has explored the metabolism of lauric acid, specifically its hydroxylation by monooxygenase enzymes, using techniques like HPLC and mass spectrometry. [] The regiospecific metabolism of lauric acid by liver microsomes from rats and fish has been investigated, highlighting the formation of omega- and omega-1-hydroxylauric acids. [] The study cautions about potential artifact formation during extraction procedures, emphasizing the importance of acidification before ethyl acetate extraction to prevent the formation of acetoxy derivatives of hydroxylauric acids. []

Q8: Can lauric acid be incorporated into transdermal drug delivery systems?

A8: Yes, lauric acid has been explored as a chemical enhancer in transdermal drug delivery systems (TDDS). [] Studies using confocal laser scanning microscopy (CLSM) have demonstrated its homogenous embedment and release characteristics in TDDSs composed of acrylic, polyisobutylene, and silicone polymer adhesives. [] This highlights its compatibility with different adhesive systems used in transdermal patches.

Q9: What is the effect of lauric acid addition on biocomposite edible films?

A9: Lauric acid has been studied as an additive in biocomposite edible films composed of chitosan, carrageenan, and modified tapioca. [] Results indicate that lauric acid addition influences the film's characteristics, with increasing concentrations leading to decreased moisture content, tensile strength, and elongation, while increasing thickness and opacity. [] An optimal lauric acid concentration (10%) was identified, resulting in a biocomposite with desirable characteristics for edible packaging applications. []

Q10: How does lauric acid influence the properties of phase change materials?

A10: Lauric acid has been studied as a component in various phase change materials (PCMs) for thermal energy storage applications.

- In composites with cetyl alcohol and silicon dioxide, lauric acid contributes to shape-stabilized PCMs with potential applications in temperature control for textiles. []

- Combined with capric acid and expanded graphite, it forms shape-stabilized PCMs with enhanced thermal properties, suitable for building energy conservation. []

- Research has investigated the melting characteristics of encapsulated lauric acid PCMs, revealing the impact of factors like capsule size, heating rate, and capsule material on melting behavior. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。